An In-depth Technical Guide to Pyrrolidine-2,4-dione
An In-depth Technical Guide to Pyrrolidine-2,4-dione
IUPAC Name: Pyrrolidine-2,4-dione CAS Number: 37772-89-7
This technical guide provides a comprehensive overview of Pyrrolidine-2,4-dione, a significant heterocyclic compound in medicinal chemistry and drug discovery. The document details its chemical and physical properties, synthesis protocols, and its role as a versatile scaffold in the development of novel biologically active compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Chemical and Physical Properties
Pyrrolidine-2,4-dione, also known as 2,4-pyrrolidinedione or tetramic acid, is a five-membered nitrogen-containing heterocyclic compound.[1] It is recognized for its utility as a building block in the synthesis of a wide range of biologically active molecules. The pyrrolidine (B122466) ring is a prevalent core structure in many natural products and medicinal compounds.[2][3] The physical and chemical properties of Pyrrolidine-2,4-dione are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C4H5NO2 | [4] |
| Molecular Weight | 99.09 g/mol | [4] |
| Appearance | Solid | [5] |
| Melting Point | 121-126 °C (for the related 2,5-dione isomer) | [6] |
| Boiling Point | 380.9 ± 35.0 °C (Predicted) | [7] |
| Density | 1.274 ± 0.06 g/cm³ (Predicted) | [7] |
| pKa | 12.79 ± 0.20 (Predicted) | [7] |
| LogP | -0.9246 | [4] |
| Topological Polar Surface Area (TPSA) | 46.17 Ų | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Hydrogen Bond Acceptors | 2 | [4] |
| Rotatable Bonds | 0 | [4] |
Synthesis of Pyrrolidine-2,4-dione
The synthesis of the pyrrolidine-2,4-dione core can be achieved through various synthetic routes, often involving cyclization reactions. Derivatives of this scaffold have been prepared through methods such as the Dieckmann cyclization and solid-phase synthesis.
Experimental Protocol: Synthesis from a 3-Ethoxycarbonyl Derivative
A common method for the preparation of the parent Pyrrolidine-2,4-dione involves the hydrolysis and decarboxylation of its 3-ethoxycarbonyl derivative.
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Reaction Scheme:
Caption: General reaction scheme for the synthesis of Pyrrolidine-2,4-dione.
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Procedure:
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The 3-ethoxycarbonyl derivative of pyrrolidine-2,4-dione is heated in the presence of water or nitromethane.
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The reaction mixture is refluxed for a specified period to facilitate the hydrolysis of the ester group and subsequent decarboxylation.
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Upon completion, the reaction mixture is cooled, and the product, Pyrrolidine-2,4-dione, is isolated.
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Purification of the final product can be achieved through recrystallization or column chromatography.
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It is important to note that prolonged heating in water can lead to the formation of byproducts such as 4-hydroxy-3,4′-bi-Δ³-pyrrolinyl-2,2′-dione, an anhydro-derivative.
Keto-Enol Tautomerism
Pyrrolidine-2,4-dione can exist in equilibrium between its keto and enol tautomeric forms. This tautomerism is a key feature of its chemical reactivity and plays a significant role in its biological activity.
Caption: Keto-enol tautomerism of Pyrrolidine-2,4-dione.
Biological Activity and Applications in Drug Discovery
The pyrrolidine-2,4-dione scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities.[2][8] These activities include antimicrobial, anti-HIV, antineoplastic, and anticonvulsant properties.
Mechanism of Action: Inhibition of Penicillin-Binding Proteins (PBPs)
Derivatives of the closely related pyrrolidine-2,3-dione (B1313883) have been identified as novel inhibitors of P. aeruginosa PBP3, a key enzyme in bacterial cell wall synthesis.[9] This suggests that the pyrrolidinedione scaffold can serve as a template for the design of new antibacterial agents.
The following diagram illustrates a general workflow for a high-throughput screening (HTS) assay to identify PBP3 inhibitors.
Caption: Experimental workflow for a high-throughput screening assay to identify PBP3 inhibitors.
Experimental Protocol: High-Throughput Screening for PBP3 Inhibitors
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Assay Preparation:
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A diverse library of compounds, including pyrrolidine-2,4-dione derivatives, is prepared in appropriate concentrations.
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Recombinant PBP3 enzyme and a fluorescently labeled substrate are prepared in a suitable assay buffer.
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High-Throughput Screening:
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The compound library, PBP3 enzyme, and fluorescent substrate are dispensed into microtiter plates using automated liquid handling systems.
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The plates are incubated at a controlled temperature to allow for enzymatic reaction and potential inhibition by the test compounds.
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The fluorescence intensity in each well is measured using a plate reader. A decrease in fluorescence indicates inhibition of PBP3 activity.
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Data Analysis:
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The percentage of inhibition for each compound is calculated based on the fluorescence readings of control and experimental wells.
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Compounds exhibiting significant inhibition are identified as "hits".
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Dose-response curves are generated for the hit compounds by testing them at multiple concentrations.
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The half-maximal inhibitory concentration (IC50) is determined from the dose-response curves to quantify the potency of the inhibitors.
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Spectroscopic Data
¹H NMR Spectroscopy: The proton NMR spectrum of pyrrolidine-2,4-dione is expected to show signals corresponding to the methylene (B1212753) protons (at C3 and C5) and the N-H proton. The chemical shifts and multiplicities of these signals would be influenced by the electronic environment and the presence of tautomeric forms.
¹³C NMR Spectroscopy: The carbon NMR spectrum would display signals for the two carbonyl carbons (C2 and C4) and the two methylene carbons (C3 and C5). The chemical shifts of the carbonyl carbons would be in the characteristic downfield region.
Infrared (IR) Spectroscopy: The IR spectrum of pyrrolidine-2,4-dione would be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the two carbonyl groups and the N-H stretching vibration. The exact positions of these bands can provide information about the presence of hydrogen bonding and tautomerism.
Conclusion
Pyrrolidine-2,4-dione is a fundamentally important scaffold in the field of medicinal chemistry. Its versatile chemical nature, including its capacity for tautomerism and the potential for substitution at various positions, makes it an attractive starting point for the design and synthesis of novel therapeutic agents. The demonstrated biological activities of its derivatives, particularly in the area of antimicrobial research, highlight the ongoing potential of this compound class in addressing significant healthcare challenges. Further research into the synthesis, characterization, and biological evaluation of novel pyrrolidine-2,4-dione derivatives is warranted to fully exploit its therapeutic potential.
References
- 1. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 4. chemscene.com [chemscene.com]
- 5. Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 9. Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3 - PMC [pmc.ncbi.nlm.nih.gov]
